molecular formula C10H13BrN2O B1412500 (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol CAS No. 1568158-17-7

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol

Cat. No.: B1412500
CAS No.: 1568158-17-7
M. Wt: 257.13 g/mol
InChI Key: WWMAOMKKFUQWPM-JTQLQIEISA-N
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Description

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and pyrrolidine.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the pyrrolidine and the bromopyridine. This can be achieved through nucleophilic substitution reactions under basic conditions.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled conditions.

    Automation: Employing automated systems for precise control of reaction parameters.

    Purification: Using industrial-scale purification methods such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromopyridine moiety can be reduced to a pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a pyridine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A related compound used in similar synthetic applications.

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another bromopyridine derivative with applications in organic synthesis.

Uniqueness

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromopyridine moiety with a pyrrolidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-9(12-5-8)6-13-4-3-10(14)7-13/h1-2,5,10,14H,3-4,6-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMAOMKKFUQWPM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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